

Thermodynamic Properties of α -Pinene Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *alpha-Pinene oxide*

Cat. No.: *B154639*

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Introduction

Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene, a major constituent of turpentine.^[1] This compound serves as a crucial chiral intermediate in the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety assessment of chemical processes involving this versatile molecule. This guide provides a comprehensive overview of the core thermodynamic properties of **alpha-pinene oxide**, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Thermodynamic Properties

The thermodynamic properties of **alpha-pinene oxide** are essential for predicting its behavior under different process conditions, such as temperature and pressure. These properties influence reaction equilibria, phase transitions, and energy balances in chemical reactors.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermodynamic properties of **alpha-pinene oxide**. It is important to note that while some properties have been

determined experimentally, others, such as the enthalpy and Gibbs free energy of formation, are often reported based on computational models.

Table 1: Physical and Molar Properties of α -Pinene Oxide

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆ O	[2]
Molecular Weight	152.23 g/mol	[2]
Density	0.964 g/mL at 25 °C	[2][3]
Boiling Point	102-103 °C at 50 mmHg	[2][3]
Refractive Index (n _{20/D})	1.469	[2][3]
Vapor Pressure	0.819 mmHg at 25°C	[4]

Table 2: Enthalpy and Gibbs Free Energy of Formation of α -Pinene Oxide

Property	Value (kJ/mol)	Method	Source(s)
Standard Enthalpy of Formation (ΔH_f°)	-244.1 (liquid)	Calculation	[5]
Standard Gibbs Free Energy of Formation (ΔG_f°)	-61.2 (liquid)	Calculation	[5]

Note: Experimental values for the standard enthalpy and Gibbs free energy of formation are not readily available in the reviewed literature. The provided values are based on computational methods (Joback's method) and should be used with this consideration.

Table 3: Heat Capacity of α -Pinene Oxide

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)	Source(s)
293.15	262.3	[6]
298.15	266.1	[6]
303.15	269.9	[6]
308.15	273.7	[6]
313.15	277.5	[6]
318.15	281.3	[6]
323.15	285.1	[6]
328.15	288.9	[6]
333.15	292.7	[6]
338.15	296.5	[6]
343.15	300.3	[6]
348.15	304.1	[6]
353.15	307.9	[6]

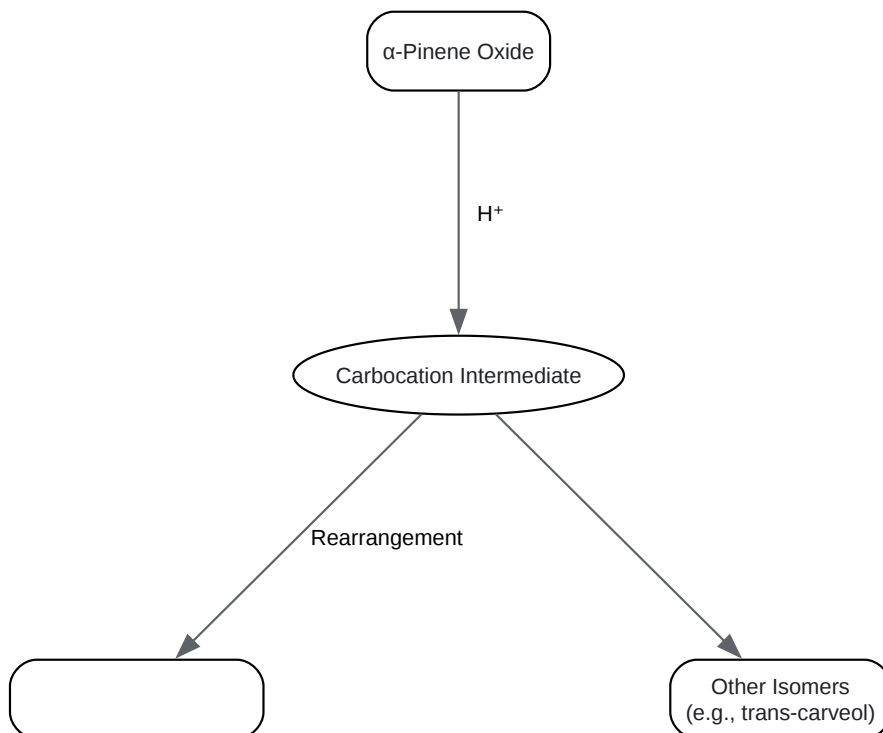
The data was obtained experimentally using a Setaram E/μDSC 7 Evo-1A microcalorimeter at atmospheric pressure in Medellín, Colombia (85.1 kPa).[6]

Key Chemical Transformations and Their Thermodynamics

Alpha-pinene oxide undergoes several important chemical transformations, primarily isomerization and hydrolysis, which are of significant interest in synthetic chemistry and atmospheric sciences.

Isomerization to Campholenic Aldehyde

The acid-catalyzed isomerization of α -pinene oxide is a key reaction for the production of valuable fragrance compounds like campholenic aldehyde.[7] The reaction is thermodynamically favorable, though the product distribution can be influenced by kinetic factors and solvent effects.[4]

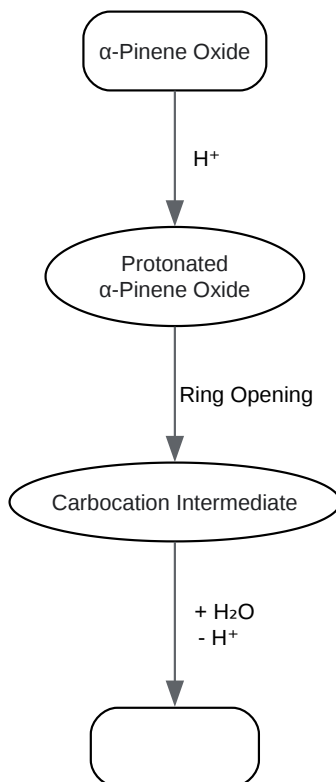


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Isomerization pathway of α -pinene oxide.

Hydrolysis of α -Pinene Oxide

In aqueous environments, particularly under acidic conditions, α -pinene oxide can undergo hydrolysis to form various products, including trans-sobrerol. This reaction is significant in atmospheric chemistry, as α -pinene is a major biogenic volatile organic compound, and its oxidation products can contribute to the formation of secondary organic aerosols.



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Hydrolysis pathway of α -pinene oxide.

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections outline detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of an epoxide like α -pinene oxide can be determined indirectly using reaction calorimetry. This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a known enthalpy of formation. A common approach is the reduction of the epoxide to its corresponding alcohol.

Principle: The enthalpy of formation of α -pinene oxide is calculated from the experimentally determined enthalpy of its reduction to the corresponding alcohol (e.g., pinanol) and the known enthalpy of formation of that alcohol.

Apparatus:

- A reaction calorimeter (e.g., a heat-flow or power-compensation calorimeter).
- A precision temperature probe.
- A controlled-rate liquid addition system.
- An inert gas supply (e.g., nitrogen or argon).

Procedure:

- Calorimeter Calibration: Calibrate the calorimeter using a standard reaction with a known enthalpy change or by electrical heating.
- Reactant Preparation:
 - Prepare a solution of a suitable reducing agent (e.g., lithium aluminum hydride or a borohydride complex) in an appropriate anhydrous solvent (e.g., diethyl ether or THF) inside the calorimeter vessel under an inert atmosphere.
 - Accurately weigh a sample of pure α -pinene oxide and dissolve it in the same anhydrous solvent.
- Reaction Execution:
 - Allow the calorimeter to reach thermal equilibrium at a constant temperature (e.g., 298.15 K).
 - Slowly add the α -pinene oxide solution to the reducing agent solution in the calorimeter at a constant rate.
 - Continuously record the heat flow and temperature throughout the addition and until the reaction is complete and the thermal baseline is re-established.

- Data Analysis:
 - Integrate the heat flow curve over time to determine the total heat released or absorbed during the reaction (Q_{rxn}).
 - Calculate the moles of α -pinene oxide reacted (n).
 - The enthalpy of reaction (ΔH_{rxn}) is calculated as Q_{rxn} / n .
- Calculation of Enthalpy of Formation:
 - The enthalpy of formation of α -pinene oxide ($\Delta H_{f,epoxide}$) can be calculated using Hess's law: $\Delta H_{f,epoxide} = \Delta H_{f,alcohol} + \Delta H_{f,reducing_agent} - \Delta H_{f,products} - \Delta H_{rxn}$
 - The enthalpies of formation of the alcohol, reducing agent, and other reaction products must be known from literature values.

Determination of Vapor Pressure by the Gas Saturation Method

The gas saturation method is a reliable technique for measuring the vapor pressure of low-volatility compounds like α -pinene oxide.

Principle: A stream of inert gas is passed through or over a sample of the substance at a constant temperature and flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated using the ideal gas law.

Apparatus:

- A constant temperature bath or oven.
- A saturator cell containing the α -pinene oxide sample.
- A source of inert carrier gas (e.g., nitrogen) with a precision mass flow controller.
- A trapping system to collect the vaporized α -pinene oxide (e.g., a cold trap or a sorbent tube).

- An analytical instrument to quantify the collected α -pinene oxide (e.g., a gas chromatograph with a flame ionization detector, GC-FID).

Procedure:

- **Sample Preparation:** Place a known amount of pure α -pinene oxide into the saturator cell. The sample should have a large surface area to ensure efficient saturation of the carrier gas.
- **System Assembly:** Assemble the apparatus, ensuring all connections are leak-tight. Place the saturator cell in the constant temperature bath and allow it to equilibrate.
- **Saturation:** Pass the inert carrier gas through the saturator at a low, constant, and accurately known flow rate. The flow rate must be slow enough to ensure that the gas stream becomes fully saturated with the vapor of α -pinene oxide.
- **Vapor Collection:** Pass the saturated gas stream through the trapping system for a precisely measured period.
- **Quantification:**
 - Extract the collected α -pinene oxide from the trap using a suitable solvent.
 - Analyze the extract using a calibrated GC-FID to determine the mass of α -pinene oxide collected.
- **Calculation:**
 - Calculate the moles of α -pinene oxide collected (n_{apo}).
 - Calculate the total moles of gas that passed through the system (n_{gas}) from the flow rate and time.
 - The vapor pressure (P_{apo}) at the experimental temperature is calculated assuming ideal gas behavior: $P_{apo} = (n_{apo} / (n_{apo} + n_{gas})) * P_{total}$
 - Where P_{total} is the total pressure in the system (usually atmospheric pressure).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference is proportional to the heat capacity of the sample.

Apparatus:

- A Differential Scanning Calorimeter (DSC).
- Hermetically sealed sample pans (e.g., aluminum).
- A microbalance for accurate weighing.
- A reference material with a known heat capacity (e.g., sapphire).

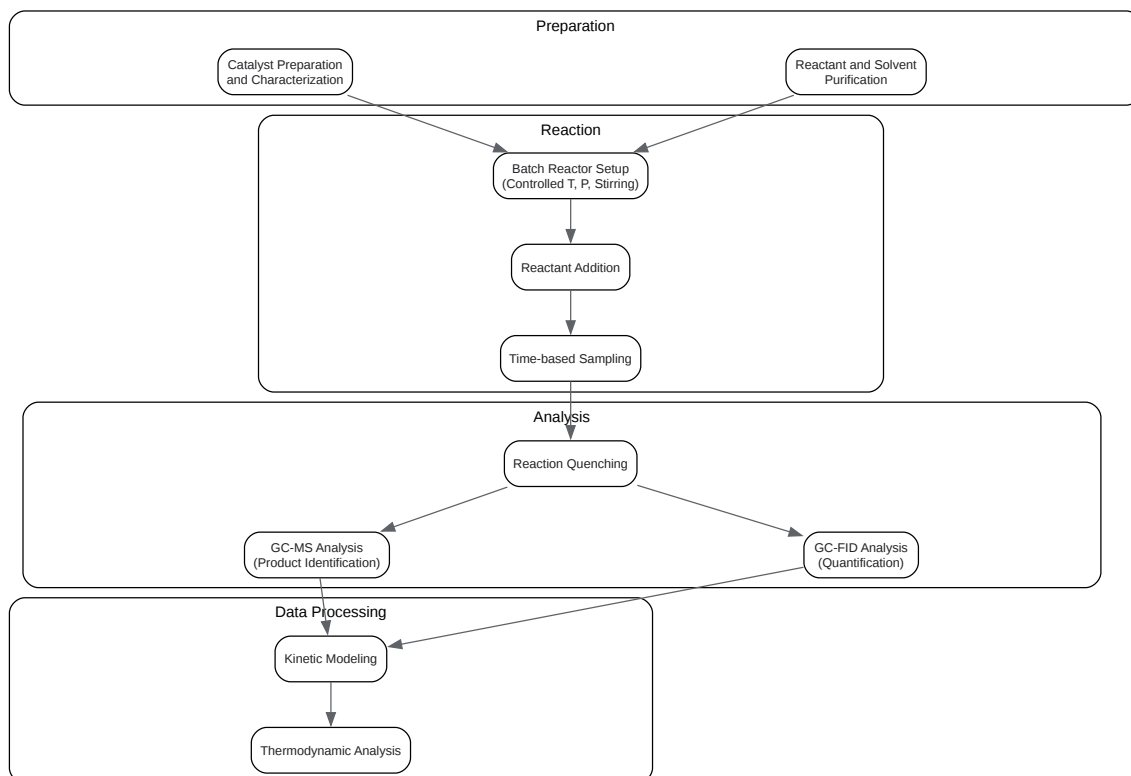
Procedure (Three-Run Method):

- **Baseline Run:**
 - Place an empty, hermetically sealed sample pan in the sample position and another empty, matched pan in the reference position.
 - Run a temperature program (e.g., heat from 293 K to 373 K at a constant rate of 10 K/min) to obtain the baseline heat flow.
- **Reference Run:**
 - Accurately weigh a sapphire disc and place it in the sample pan.
 - Run the same temperature program as in the baseline run to measure the heat flow for the reference material.
- **Sample Run:**

- Accurately weigh a sample of liquid α -pinene oxide into a hermetically sealed sample pan.
- Run the same temperature program as in the baseline and reference runs to measure the heat flow for the α -pinene oxide sample.
- Calculation:
 - The heat capacity of the α -pinene oxide sample ($C_{p,\text{sample}}$) at a given temperature is calculated using the following equation: $C_{p,\text{sample}} = (\Delta Q_{\text{sample}} / m_{\text{sample}}) * (m_{\text{ref}} / \Delta Q_{\text{ref}}) * C_{p,\text{ref}}$
 - Where:
 - ΔQ_{sample} is the difference in heat flow between the sample run and the baseline run.
 - m_{sample} is the mass of the α -pinene oxide sample.
 - ΔQ_{ref} is the difference in heat flow between the reference run and the baseline run.
 - m_{ref} is the mass of the sapphire reference.
 - $C_{p,\text{ref}}$ is the known heat capacity of sapphire at that temperature.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the experimental investigation of α -pinene oxide isomerization, a process highly dependent on its thermodynamic properties.



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Experimental workflow for α -pinene oxide isomerization studies.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **alpha-pinene oxide**, including quantitative data, descriptions of key chemical transformations, and comprehensive experimental protocols. The presented information is crucial for professionals in research, development, and chemical engineering who work with this important chemical intermediate. A thorough understanding and application of these thermodynamic principles will facilitate the development of more efficient, safe, and sustainable chemical processes.

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References

- 1. researchgate.net [researchgate.net]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. «alpha»-Pinene (CAS 80-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Scale-down approach : chemical process optimisation using reaction calorimetry for the experimental simulation of industrial reactors dynamics [infoscience.epfl.ch]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. indigitallibrary.inl.gov [indigitallibrary.inl.gov]
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